molecular formula C18H20FNO2S2 B2498931 2-((4-fluorophenyl)thio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 2320683-37-0

2-((4-fluorophenyl)thio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide

Cat. No. B2498931
CAS RN: 2320683-37-0
M. Wt: 365.48
InChI Key: XUXKZTRELIOOTN-UHFFFAOYSA-N
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Description

The compound "2-((4-fluorophenyl)thio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide" is a structurally complex molecule that includes a fluorophenyl group, a thiophene moiety, and a tetrahydropyran ring, all of which are connected through a thioether linkage and an acetamide group. While the provided papers do not directly discuss this compound, they do provide insights into similar acetamide derivatives and their synthesis, structural characterization, and properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of acetamide derivatives typically involves coupling reactions or reactions with acyl chlorides. For example, the synthesis of 2-phenyl-N-(pyrazin-2-yl)acetamide involved a coupling reaction and crystallization using a toluene and methanol mixture . Similarly, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized from a reaction with POCl3 in acetate . These methods suggest that the synthesis of the compound may also involve coupling reactions or the use of acylating agents.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using techniques such as X-ray diffraction (XRD), NMR spectroscopy, and FT-IR spectroscopy. For instance, the structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was confirmed by XRD, showing that it crystallizes in the monoclinic space group with specific unit-cell parameters . The geometrical parameters obtained from XRD data can be compared with theoretical calculations, as seen in the study of a similar compound where HF and B3LYP calculations were used . These techniques would likely be applicable to determine the molecular structure of the compound .

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, including hydrogen bonding interactions, which are crucial for the stability and crystal packing of these molecules. For example, in the crystal structures of some C,N-disubstituted acetamides, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds . These interactions could also be relevant for the compound , influencing its reactivity and interaction with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be diverse. The compound 2-phenyl-N-(pyrazin-2-yl)acetamide was characterized by thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy . Additionally, the first hyperpolarizability of a similar compound was calculated to assess its role in nonlinear optics . These properties, including thermal stability, optical properties, and electronic characteristics, would be important to analyze for the compound to understand its potential applications.

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Compounds synthesized with similar structural motifs to “2-((4-fluorophenyl)thio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide” have been explored for their anti-inflammatory and analgesic properties. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide demonstrated significant anti-inflammatory activity in a study by K. Sunder & Jayapal Maleraju (2013).

Anticancer Properties

Research on fluoro-substituted compounds similar to the one has shown promise in anticancer applications. A study on novel fluoro substituted benzo[b]pyran compounds revealed their potential anti-lung cancer activity, as they displayed anticancer activity at low concentrations compared to reference drugs, as reported by A. G. Hammam et al. (2005).

Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and assessed for their antioxidant activity. A study conducted by K. Chkirate et al. (2019) found that these compounds exhibit significant antioxidant properties, which could be beneficial for various medical applications.

Antipsychotic Potential

Compounds structurally similar to “2-((4-fluorophenyl)thio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide” have been explored for their antipsychotic potential. A study by L D Wise et al. (1987) described the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which showed an antipsychotic-like profile without interacting with dopamine receptors.

Flavoring Substance Evaluation

A specific study conducted by M. Younes et al. (2018) on a flavoring substance structurally related to the compound concluded that it posed no safety concern for human health when used at estimated levels of dietary exposure.

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2S2/c19-15-1-3-16(4-2-15)24-12-17(21)20-13-18(6-8-22-9-7-18)14-5-10-23-11-14/h1-5,10-11H,6-9,12-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXKZTRELIOOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CSC2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorophenyl)thio)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide

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